3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound features a chlorophenyl group, a pyrrolidine ring, and a pyridine moiety, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring, followed by the formation of the pyrrolidine ring through cyclization reactions. The pyridine moiety is then introduced via nucleophilic substitution reactions. The final step involves the formation of the amide bond through condensation reactions with appropriate reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide
- 3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)butanamide
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups
Biological Activity
3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-chlorobenzoyl chloride with pyridine derivatives, followed by the introduction of the pyrrolidine moiety. The synthetic route can be optimized for yield and purity through techniques such as continuous flow synthesis.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial and Antifungal Properties
Research has shown that compounds containing pyrrolidine and chlorophenyl groups exhibit significant antibacterial and antifungal activities. For instance, related pyrrolidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that structural modifications can enhance bioactivity.
Table 1: Biological Activity Data of Related Compounds
Compound Name | Activity Type | IC50 (μM) | Reference |
---|---|---|---|
Compound A | Antibacterial | 5.0 | |
Compound B | Antifungal | 10.0 | |
3-Chlorophenyl Derivative | Antibacterial | 3.0 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study:
In a study involving human cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents.
The mechanism of action for this compound involves interaction with specific molecular targets such as receptors or enzymes. It is hypothesized that it may act as an inhibitor of certain kinases involved in cancer progression or as a modulator of signaling pathways associated with inflammation and immune response.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-16-6-3-5-15(13-16)9-10-19(24)22-14-17-7-4-12-23(17)18-8-1-2-11-21-18/h1-3,5-6,8,11,13,17H,4,7,9-10,12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVVZGWTJNRVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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